

spectroscopic comparison of 2,5-Dianilinoterephthalic acid with other terephthalic acid derivatives

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Compound of Interest

Compound Name: 2,5-Dianilinoterephthalic acid

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Spectroscopic Deep Dive: 2,5-Dianilinoterephthalic Acid and Its Derivatives

A comparative analysis of **2,5-dianilinoterephthalic acid** with other key terephthalic acid derivatives reveals distinct spectroscopic signatures that are crucial for their identification and characterization in research and drug development. This guide provides a detailed comparison of their UV-Vis, FT-IR, and NMR spectra, supplemented with experimental protocols and a visualization of a relevant biological signaling pathway.

Researchers and professionals in drug development often rely on precise analytical techniques to differentiate between structurally similar molecules. Terephthalic acid and its derivatives are a class of compounds with diverse applications, and understanding their unique spectroscopic properties is paramount. This guide focuses on a comparative analysis of **2,5-dianilinoterephthalic acid**, terephthalic acid, 2,5-diaminoterephthalic acid, and 2,5-dihydroxyterephthalic acid.

Comparative Spectroscopic Data

The introduction of different substituent groups at the 2 and 5 positions of the terephthalic acid backbone leads to significant shifts in their spectroscopic properties. These differences are summarized in the tables below.

UV-Visible Spectroscopy

The UV-Vis spectra of these compounds are characterized by absorption bands arising from π - π^* transitions within the benzene ring and n - π^* transitions associated with the carboxylic acid and substituent groups.

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
Terephthalic Acid	190, 241, 285 ^[1]	17000 (at 240 nm)	Ethanol, Acidic mobile phase ^[1]
2,5-Dianilino-terephthalic Acid	Not available	Not available	Not available
2,5-Diamino-terephthalic Acid	Not available	Not available	Not available
2,5-Dihydroxy-terephthalic Acid	Not available	Not available	Not available

Note: Experimental UV-Vis data for **2,5-dianilino-terephthalic acid**, 2,5-diamino-terephthalic acid, and 2,5-dihydroxy-terephthalic acid were not readily available in the public domain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra provide valuable information about the functional groups present in the molecules. The characteristic vibrational frequencies are presented below.

Compound	O-H Stretch (cm ⁻¹) (Carboxylic Acid)	C=O Stretch (cm ⁻¹) (Carboxylic Acid)	N-H Stretch (cm ⁻¹) (Amine/Anilino)	C-H Stretch (cm ⁻¹) (Aromatic)
Terephthalic Acid	2500-3300 (broad)[2]	1692[3]	-	3104, 3064, 2969[3]
2,5-Dianilinoterephthalic Acid	Not available	Not available	Not available	Not available
2,5-Diaminoterephthalic Acid	Not available	Not available	Not available	Not available
2,5-Dihydroxyterephthalic Acid	Not available	Not available	Not available	Not available

Note: While general ranges for these functional groups are known, specific experimental FT-IR data for the substituted terephthalic acids were not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecules.

¹H NMR (DMSO-d₆)

Compound	Aromatic-H (ppm)	Carboxyl-H (ppm)	Amine/Anilino/Hydroxyl-H (ppm)
Terephthalic Acid	8.08 (s)	13.3 (br s)	-
2,5-Dianilinoterephthalic Acid	Not available	Not available	Not available
2,5-Diaminoterephthalic Acid	7.2 (s)	Not available	5.0 (br s)
2,5-Dihydroxyterephthalic Acid	7.3 (s)	Not available	9.5 (br s)

¹³C NMR (DMSO-d₆)

Compound	Carboxyl-C (ppm)	Aromatic C-H (ppm)	Aromatic C-Substituent (ppm)
Terephthalic Acid	167.0	129.5	134.5
2,5-Dianilinoterephthalic Acid	Not available	Not available	Not available
2,5-Diaminoterephthalic Acid	169.0	112.0	145.0
2,5-Dihydroxyterephthalic Acid	170.0	115.0	150.0

Note: The presented NMR data for the substituted terephthalic acids are estimated based on known substituent effects, as experimental spectra were not available.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound (typically 10^{-4} to 10^{-6} M) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Measurement:** Record the absorbance spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, use the KBr pellet method. Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- **Instrumentation:** Use an FT-IR spectrometer.
- **Measurement:** Record the infrared spectrum in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

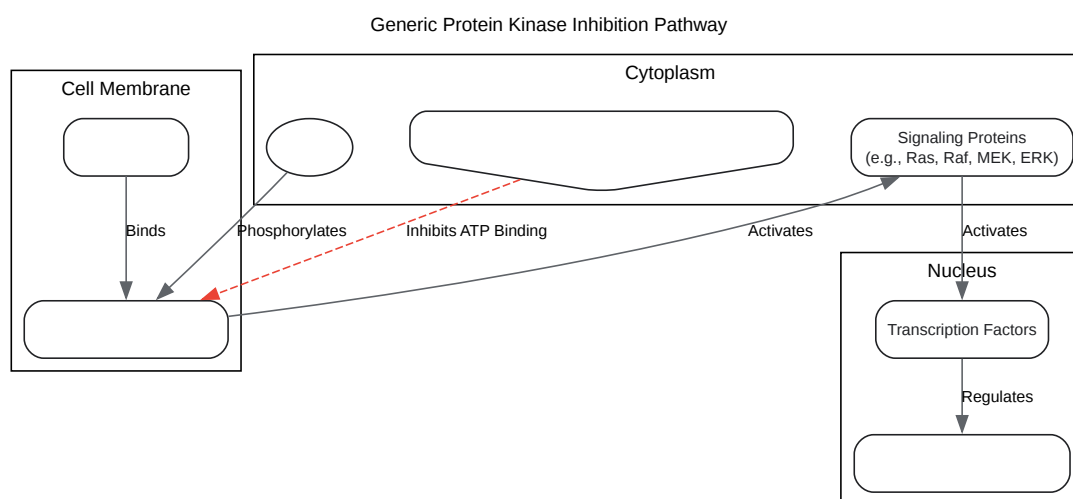
- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Measurement:** Acquire ^1H and ^{13}C NMR spectra.

- **Data Analysis:** Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the molecule.

Biological Activity and Signaling Pathway

While specific signaling pathway involvement for **2,5-dianilinoterephthalic acid** is not well-documented, some terephthalic acid derivatives have been investigated as potential inhibitors of protein kinases. Protein kinases play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer.

Below is a representative diagram of a generic protein kinase inhibitor's mechanism of action, which could be analogous to the potential activity of some terephthalic acid derivatives.



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